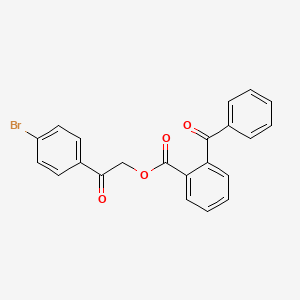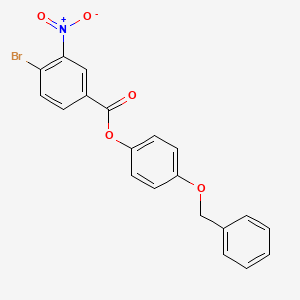![molecular formula C16H28N4O4S B10890535 tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)スルホニル]ピペラジン-1-カルボン酸tert-ブチルエステル: は、tert-ブチル基で置換されたピペラジン環と、ピラゾール環に結合したスルホニル基を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
4-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)スルホニル]ピペラジン-1-カルボン酸tert-ブチルエステルの合成は、通常、市販の前駆体から始まる複数のステップを伴います。一般的なアプローチには、次のステップが含まれます。
ピラゾール環の形成: これは、1-エチル-3,5-ジメチル-1H-ピラゾールを塩基性条件下でスルホニルクロリドと反応させることで、スルホニル基を導入することができます。
ピペラジン環の置換: 次に、ピラゾール誘導体を適切な塩基の存在下でtert-ブチルピペラジン-1-カルボン酸と反応させて、目的の化合物を形成します。
工業生産方法
この化合物の工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクターやグリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応解析
反応の種類
4-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)スルホニル]ピペラジン-1-カルボン酸tert-ブチルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、スルホン誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアミンを生成することができます。
置換: 求核置換反応は、スルホニル基で起こり、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化は通常スルホン誘導体を生成しますが、還元はアミンを生成する可能性があります。
科学研究への応用
4-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)スルホニル]ピペラジン-1-カルボン酸tert-ブチルエステルは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に神経学的および炎症性疾患を標的とする医薬品剤の合成のためのビルディングブロックとして使用することができます。
有機合成: これは、より複雑な有機分子の合成の中間体として役立ちます。
生物学研究: この化合物は、スルホニルおよびピペラジン誘導体の生物系への影響を研究するために使用することができます。
工業的用途: これは、特定の化学的性質を持つ新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with a sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Piperazine ring substitution: The pyrazole derivative is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines.
科学的研究の応用
tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of sulfonyl and piperazine derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
4-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)スルホニル]ピペラジン-1-カルボン酸tert-ブチルエステルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関係しています。スルホニル基は、タンパク質のアミノ酸残基と強い相互作用を形成し、その活性を阻害する可能性があります。ピペラジン環は、化合物の生物膜を透過する能力を高め、バイオアベイラビリティを高めます。
類似化合物との比較
類似化合物
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: この化合物は、類似のピペラジンとピラゾール構造を有していますが、異なる置換基を有しています。
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: ピペラジン環と異なるヘテロ環置換基を持つ別の類似化合物です。
独自性
4-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)スルホニル]ピペラジン-1-カルボン酸tert-ブチルエステルは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせのために独特です。スルホニル基とピペラジン基の両方が存在するため、医薬品化学と有機合成におけるさまざまな用途のための汎用性の高い中間体となっています。
特性
分子式 |
C16H28N4O4S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
tert-butyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O4S/c1-7-20-13(3)14(12(2)17-20)25(22,23)19-10-8-18(9-11-19)15(21)24-16(4,5)6/h7-11H2,1-6H3 |
InChIキー |
NYBPLXHIVCMOEI-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B10890456.png)
![1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890461.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890469.png)
![[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B10890472.png)

![N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B10890478.png)

![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10890488.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B10890502.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10890508.png)
![(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10890523.png)
![6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10890524.png)
